molecular formula C21H26ClN5O B5541492 4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine

4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine

Cat. No.: B5541492
M. Wt: 399.9 g/mol
InChI Key: IJVSURLWDCUAMR-UHFFFAOYSA-N
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Description

4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine is a useful research compound. Its molecular formula is C21H26ClN5O and its molecular weight is 399.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.1825882 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties

A study by Mattioda et al. (1975) synthesized a series of new 4-piperazinopyrimidines, displaying a variety of pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. Two compounds, in particular, demonstrated powerful antiemetic activity, highlighting the chemical series' potential for clinical investigations (Mattioda et al., 1975).

Antimicrobial Activity

Abdel-rahman, Bakhite, and Al-Taifi (2002) explored the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines. Some prepared compounds were tested for their in vitro antimicrobial activities, indicating a selective growth inhibition of Cryptococcus neoformans (Abdel-rahman et al., 2002).

Analysis in Biological Matrices

Chavez-Eng, Constanzer, and Matuszewski (1997) developed a sensitive and specific assay for the determination of a novel dopamine D4 receptor antagonist in human plasma and urine, showcasing the compound's potential as an antipsychotic agent (Chavez-Eng et al., 1997).

Antioxidant and Antitumor Activities

El-Moneim, El-Deen, and El-Fattah (2011) evaluated the antioxidant and antitumor activities of some prepared nitrogen heterocycles, including compounds with potential medicinal applications due to their biological activity profiles (El-Moneim et al., 2011).

Metabolism Studies

Zhang et al. (2000) investigated the metabolism of L-745,870, a dopamine D(4) selective antagonist, in rat, monkey, and humans. The study identified major metabolic pathways and proposed the formation of a novel mercapturic acid adduct, providing insights into the drug's biotransformation processes (Zhang et al., 2000).

Neurological Benefits

Research by Smith et al. (1997) on BW619C89, a sodium channel antagonist, demonstrated long-term cerebroprotective effects with advantageous functional consequences in a rodent model of stroke, suggesting its potential for oral administration in cerebroprotection (Smith et al., 1997).

Anti-histaminic Activities

Rahaman et al. (2009) synthesized novel pyrimidines showing significant anti-histaminic activity, indicating their potential as alternative therapeutic agents for treating histamine-related disorders (Rahaman et al., 2009).

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O/c1-16-23-19(25-8-2-3-9-25)15-20(24-16)26-10-12-27(13-11-26)21(28)14-17-4-6-18(22)7-5-17/h4-7,15H,2-3,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVSURLWDCUAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.